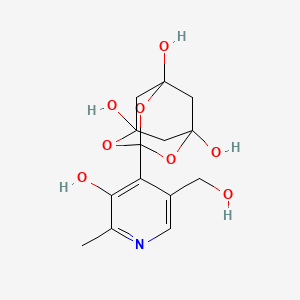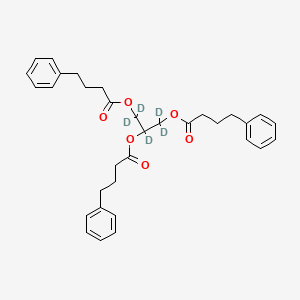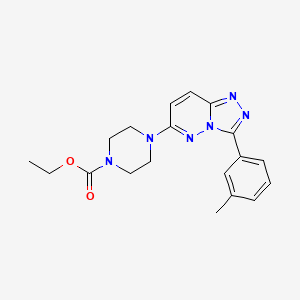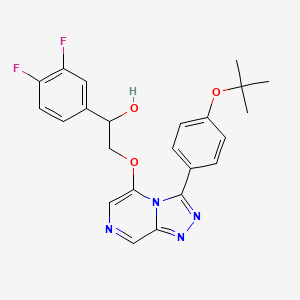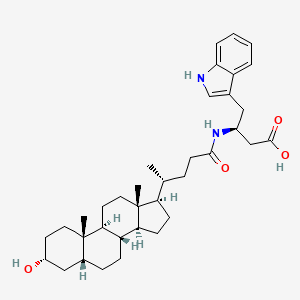
UniPR129
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UniPR129 is a competitive small molecule antagonist of the Eph-ephrin system. It is specifically designed to disrupt the interaction between the EphA2 receptor and the ephrin-A1 ligand. This compound has shown significant potential in inhibiting angiogenesis and tumor progression, making it a promising candidate for cancer research .
Méthodes De Préparation
UniPR129 is synthesized through a conjugation of L-homo-tryptophan with lithocholic acid. The synthetic route involves computational design followed by chemical synthesis. The compound is tested for its ability to inhibit the interaction between the EphA2 receptor and the ephrin-A1 ligand using an ELISA binding study .
Analyse Des Réactions Chimiques
UniPR129 undergoes several types of chemical reactions, including:
Oxidation: The 3-hydroxy group on the lithocholic acid moiety can be oxidized to form a 3-oxo derivative.
Hydroxylation: Multiple hydroxylated metabolites can be formed, including mono- and di-hydroxylated derivatives.
Common reagents used in these reactions include oxidizing agents for the oxidation reactions and various catalysts for the hydroxylation and substitution reactions. The major products formed from these reactions are hydroxylated and oxidized derivatives of this compound .
Applications De Recherche Scientifique
UniPR129 has a wide range of scientific research applications:
Mécanisme D'action
UniPR129 exerts its effects by competitively inhibiting the binding of the EphA2 receptor to the ephrin-A1 ligand. This disruption prevents the activation of downstream signaling pathways involved in angiogenesis and tumor progression. The compound has shown low micromolar potency in cellular functional assays, including inhibition of EphA2 activation and disruption of in vitro angiogenesis .
Comparaison Avec Des Composés Similaires
UniPR129 stands out among other Eph-ephrin antagonists due to its improved potency and reduced cytotoxicity. Similar compounds include:
EphB4 inhibitors: These compounds target the EphB4 receptor and have shown potential in cancer research but often suffer from poor chemical stability.
EphA2 inhibitors: Other inhibitors of the EphA2 receptor exist, but this compound has demonstrated superior potency and stability.
This compound’s unique combination of potency, stability, and low cytotoxicity makes it a valuable tool in scientific research and a promising lead compound for therapeutic development .
Propriétés
Formule moléculaire |
C36H52N2O4 |
|---|---|
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
(3S)-3-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C36H52N2O4/c1-22(8-13-33(40)38-25(20-34(41)42)18-23-21-37-32-7-5-4-6-27(23)32)29-11-12-30-28-10-9-24-19-26(39)14-16-35(24,2)31(28)15-17-36(29,30)3/h4-7,21-22,24-26,28-31,37,39H,8-20H2,1-3H3,(H,38,40)(H,41,42)/t22-,24-,25+,26-,28+,29-,30+,31+,35+,36-/m1/s1 |
Clé InChI |
JGYYGEYIQBZUCC-ZOOAIUBFSA-N |
SMILES isomérique |
C[C@H](CCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O)[C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C |
SMILES canonique |
CC(CCC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O)C3CCC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


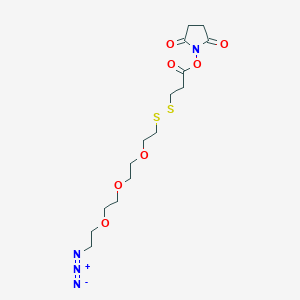
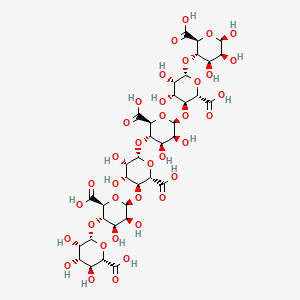

![(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid](/img/structure/B12415530.png)
![(2R)-9-chloro-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-6-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one](/img/structure/B12415536.png)

![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)



